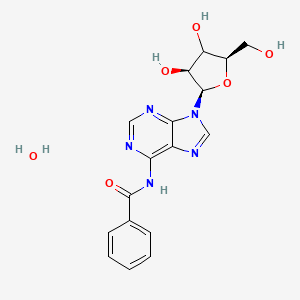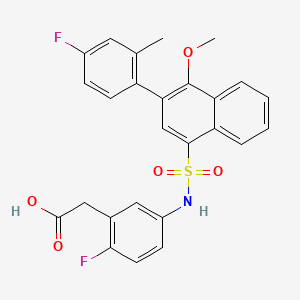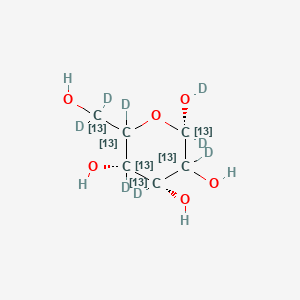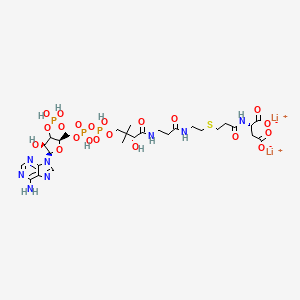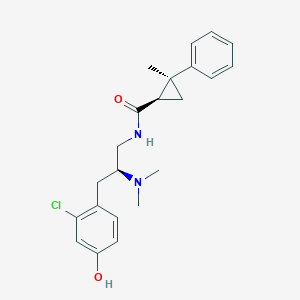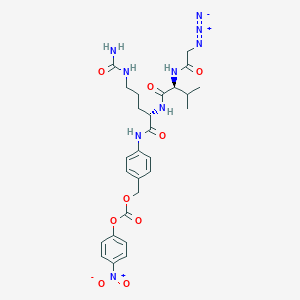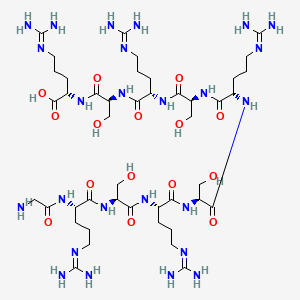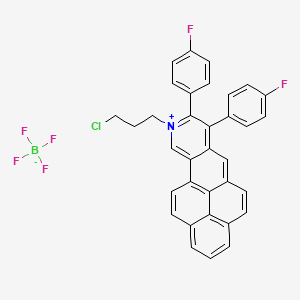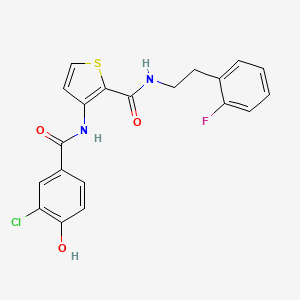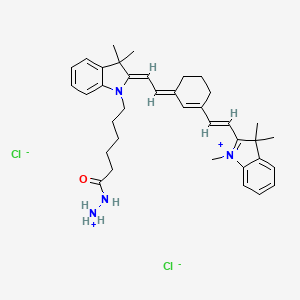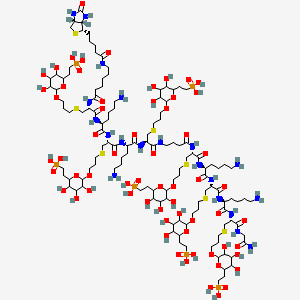
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) is a mannose-6-phosphate (M6Pn)-peptide conjugate. This compound is capable of binding to targeted ligands of various proteins and successfully internalizing and degrading them through the mannose-6-phosphate receptor (M6PR). It is utilized in the research of lysosomal targeting chimeras (LYTACs) based on M6Pn .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) involves the conjugation of mannose-6-phosphate to a peptide sequence. The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The mannose-6-phosphate is then attached to the cysteine residues in the peptide sequence through a series of chemical reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .
化学反応の分析
Types of Reactions
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) undergoes various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The mannose-6-phosphate group can participate in substitution reactions with other ligands
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptide with different ligands
科学的研究の応用
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and conjugation techniques.
Biology: Employed in the investigation of protein-ligand interactions and cellular uptake mechanisms.
Industry: Utilized in the development of novel bioconjugates and diagnostic tools
作用機序
The compound exerts its effects by binding to targeted ligands of various proteins through the mannose-6-phosphate receptor (M6PR). Once bound, the complex is internalized into lysosomes, where the proteins are degraded. This mechanism is crucial for the development of lysosomal targeting chimeras (LYTACs), which aim to degrade specific proteins within cells .
類似化合物との比較
Similar Compounds
Biotin-εNle-CKCKC-γAbu-CKCKCG-NH2: Another mannose-6-phosphate-peptide conjugate with similar properties.
Biotin-εNle-CKCKC-γAbu-CKCKCG-NH2 (Cys modified with M6Pn): A closely related compound with slight variations in the peptide sequence
Uniqueness
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) is unique due to its specific peptide sequence and the presence of mannose-6-phosphate, which allows for targeted protein degradation through the mannose-6-phosphate receptor. This specificity makes it a valuable tool in the research of lysosomal targeting chimeras (LYTACs) .
特性
分子式 |
C124H230N20O63P6S7 |
|---|---|
分子量 |
3419.6 g/mol |
IUPAC名 |
2-[6-[3-[(2R)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[4-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]sulfanylpropoxy]-3,4,5-trihydroxyoxan-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C124H230N20O63P6S7/c125-35-9-5-21-67(137-116(175)76(64-218-57-19-45-200-122-106(165)100(159)94(153)82(206-122)33-51-212(190,191)192)141-112(171)69(23-7-11-37-127)135-114(173)74(62-216-55-17-43-198-120-104(163)98(157)92(151)80(204-120)31-49-210(184,185)186)133-87(147)27-2-1-13-39-130-86(146)26-4-3-25-84-89-71(66-220-84)143-124(177)144-89)110(169)139-72(60-214-53-15-41-196-118-102(161)96(155)90(149)78(202-118)29-47-208(178,179)180)108(167)131-40-14-28-88(148)134-75(63-217-56-18-44-199-121-105(164)99(158)93(152)81(205-121)32-50-211(187,188)189)115(174)136-70(24-8-12-38-128)113(172)142-77(65-219-58-20-46-201-123-107(166)101(160)95(154)83(207-123)34-52-213(193,194)195)117(176)138-68(22-6-10-36-126)111(170)140-73(109(168)132-59-85(129)145)61-215-54-16-42-197-119-103(162)97(156)91(150)79(203-119)30-48-209(181,182)183/h67-84,89-107,118-123,149-166H,1-66,125-128H2,(H2,129,145)(H,130,146)(H,131,167)(H,132,168)(H,133,147)(H,134,148)(H,135,173)(H,136,174)(H,137,175)(H,138,176)(H,139,169)(H,140,170)(H,141,171)(H,142,172)(H2,143,144,177)(H2,178,179,180)(H2,181,182,183)(H2,184,185,186)(H2,187,188,189)(H2,190,191,192)(H2,193,194,195)/t67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78?,79?,80?,81?,82?,83?,84-,89-,90?,91?,92?,93?,94?,95?,96?,97?,98?,99?,100?,101?,102?,103?,104?,105?,106?,107?,118?,119?,120?,121?,122?,123?/m0/s1 |
InChIキー |
YCLQSVOVXZUKMN-ZRNYXFEKSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)N[C@@H](CSCCCOC3C(C(C(C(O3)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC4C(C(C(C(O4)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC5C(C(C(C(O5)CCP(=O)(O)O)O)O)O)C(=O)NCCCC(=O)N[C@@H](CSCCCOC6C(C(C(C(O6)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC7C(C(C(C(O7)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC8C(C(C(C(O8)CCP(=O)(O)O)O)O)O)C(=O)NCC(=O)N)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(CSCCCOC3C(C(C(C(O3)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC4C(C(C(C(O4)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC5C(C(C(C(O5)CCP(=O)(O)O)O)O)O)C(=O)NCCCC(=O)NC(CSCCCOC6C(C(C(C(O6)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC7C(C(C(C(O7)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC8C(C(C(C(O8)CCP(=O)(O)O)O)O)O)C(=O)NCC(=O)N)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


